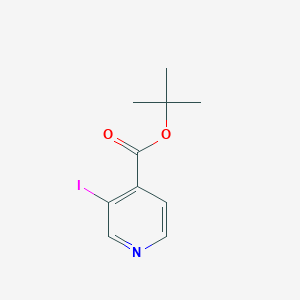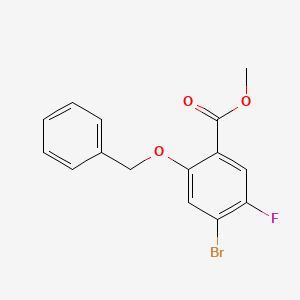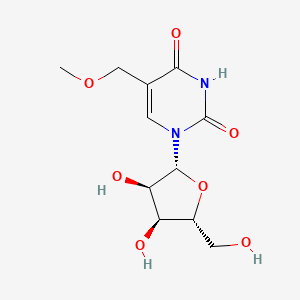
5-Methoxymethyluridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxymethyluridine: is a thymidine analog with the chemical formula C11H16N2O7 . It is a modified nucleoside that incorporates a methoxymethyl group at the 5-position of the uridine base.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxymethyluridine typically involves the modification of uridineThe reaction conditions often involve the use of methoxymethyl chloride and a base such as sodium hydride in an aprotic solvent like dimethylformamide .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .
化学反应分析
Types of Reactions: 5-Methoxymethyluridine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the uridine base or the methoxymethyl group.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield a formyl or carboxyl group, while substitution reactions can introduce various functional groups at the 5-position .
科学研究应用
Chemistry: 5-Methoxymethyluridine is used as a building block in the synthesis of modified nucleic acids. It is valuable in the study of nucleic acid chemistry and the development of nucleoside analogs .
Biology: In biological research, this compound is used to label and track DNA synthesis. It can be incorporated into DNA strands, allowing researchers to study DNA replication and repair mechanisms .
Medicine: Its ability to be incorporated into DNA makes it a candidate for disrupting viral replication or cancer cell proliferation .
Industry: In the pharmaceutical industry, this compound can be used in the development of diagnostic tools and therapeutic agents. Its unique properties make it suitable for various applications in drug development and molecular diagnostics .
作用机制
5-Methoxymethyluridine exerts its effects primarily through its incorporation into DNA. As a thymidine analog, it can be incorporated into DNA strands during replication. This incorporation can disrupt normal DNA synthesis and function, leading to the inhibition of cell proliferation. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
相似化合物的比较
5-Methyluridine: A methylated form of uridine, commonly found in tRNA.
5-Fluorouridine: A fluorinated analog of uridine, used as an anticancer agent.
5-Bromouridine: A brominated analog of uridine, used in research to study RNA synthesis.
Uniqueness: 5-Methoxymethyluridine is unique due to the presence of the methoxymethyl group at the 5-position. This modification imparts distinct chemical and biological properties, making it valuable for specific applications in research and medicine. Unlike other analogs, it offers a balance of stability and reactivity, making it suitable for various experimental and therapeutic uses .
属性
分子式 |
C11H16N2O7 |
|---|---|
分子量 |
288.25 g/mol |
IUPAC 名称 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O7/c1-19-4-5-2-13(11(18)12-9(5)17)10-8(16)7(15)6(3-14)20-10/h2,6-8,10,14-16H,3-4H2,1H3,(H,12,17,18)/t6-,7-,8-,10-/m1/s1 |
InChI 键 |
PDXQSLIBLQMPJS-FDDDBJFASA-N |
手性 SMILES |
COCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
规范 SMILES |
COCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13924525.png)
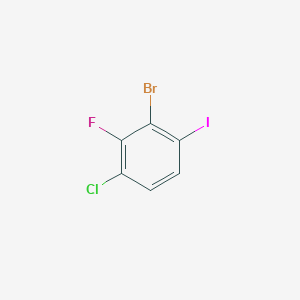

![6-Chloro-2-morpholinooxazolo[4,5-C]pyridine](/img/structure/B13924536.png)
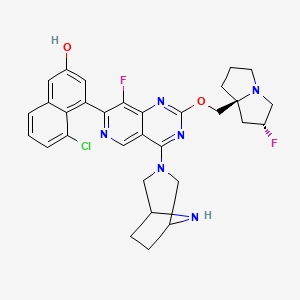
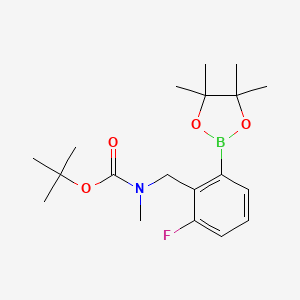
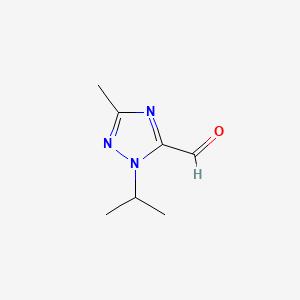
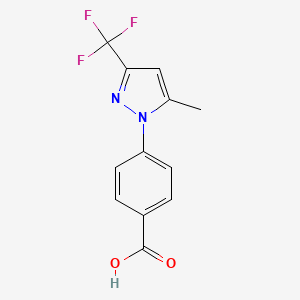
![(6-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B13924575.png)
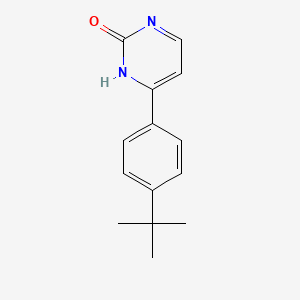
![Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B13924588.png)
